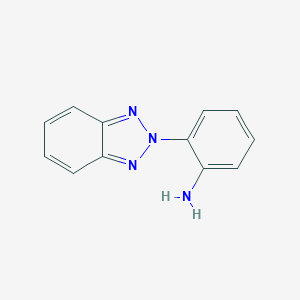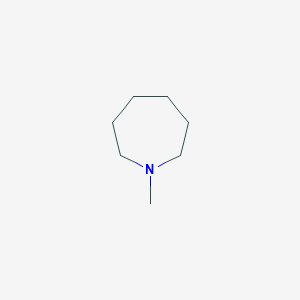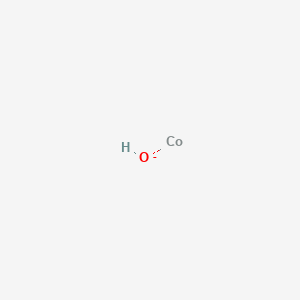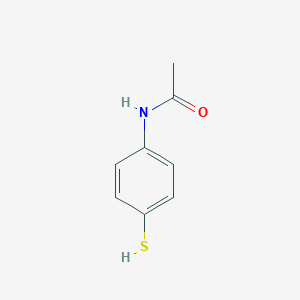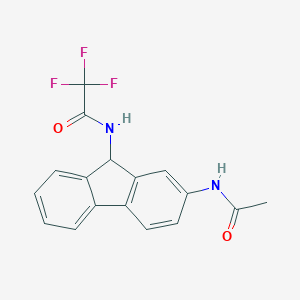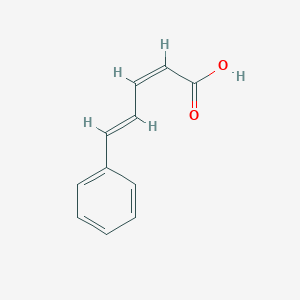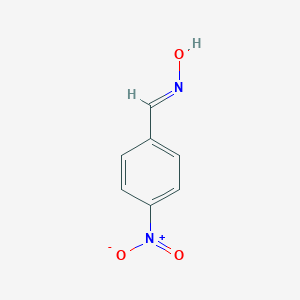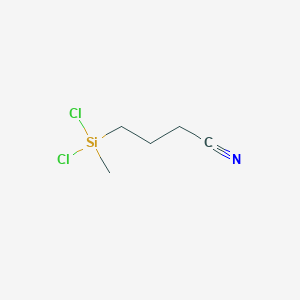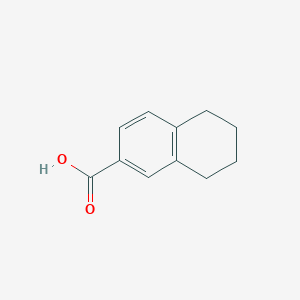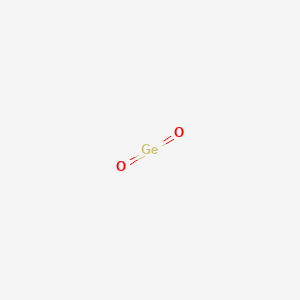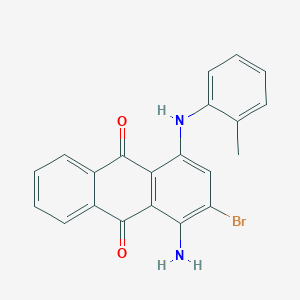
1-Amino-2-bromo-4-o-toluidinoanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-bromo-4-o-toluidinoanthraquinone (abbreviated as ABROT) is a chemical compound that belongs to the class of anthraquinone derivatives. It has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone is not fully understood. However, it has been proposed that 1-Amino-2-bromo-4-o-toluidinoanthraquinone induces apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the activation of nuclear factor kappa B (NF-κB) which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
In addition, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of NF-κB which is involved in the regulation of inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Amino-2-bromo-4-o-toluidinoanthraquinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-Amino-2-bromo-4-o-toluidinoanthraquinone. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-Amino-2-bromo-4-o-toluidinoanthraquinone is a chemical compound that has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-Amino-2-bromo-4-o-toluidinoanthraquinone in various fields of research.
Méthodes De Synthèse
The synthesis of 1-Amino-2-bromo-4-o-toluidinoanthraquinone involves the reaction of o-toluidine, 2-bromoanthraquinone, and copper powder in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain pure 1-Amino-2-bromo-4-o-toluidinoanthraquinone.
Applications De Recherche Scientifique
1-Amino-2-bromo-4-o-toluidinoanthraquinone has been extensively studied for its potential applications in various fields of research. In the field of medicine, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of cardiovascular diseases.
In the field of biology, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a fluorescent probe to detect DNA damage and oxidative stress. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In the field of chemistry, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a catalyst in various chemical reactions such as the synthesis of benzimidazoles and quinolines.
Propriétés
Numéro CAS |
1564-70-1 |
|---|---|
Nom du produit |
1-Amino-2-bromo-4-o-toluidinoanthraquinone |
Formule moléculaire |
C21H15BrN2O2 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
1-amino-2-bromo-4-(2-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O2/c1-11-6-2-5-9-15(11)24-16-10-14(22)19(23)18-17(16)20(25)12-7-3-4-8-13(12)21(18)26/h2-10,24H,23H2,1H3 |
Clé InChI |
TVSTYTRBNPXKHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
SMILES canonique |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Autres numéros CAS |
1564-70-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



